molecular formula C8H14 B8811470 CYCLOOCTENE

CYCLOOCTENE

Cat. No.: B8811470
M. Wt: 110.20 g/mol
InChI Key: URYYVOIYTNXXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclooctene (C₈H₁₄) is an eight-membered cyclic alkene with one double bond. Its cis-isomer (CAS 931-88-4) is commonly used in organic synthesis and catalysis due to its moderate ring strain and reactivity . Key applications include its role as a monomer in polymer chemistry and a substrate in oxidation and halogenation reactions. For instance, this compound undergoes selective epoxidation (>99% selectivity) using goethite-based nanocomposites under mild conditions , and forms chlorohydrins efficiently in HCl/H₂O₂ systems with trifluoroethanol (TFE) as an activator .

Preparation Methods

CYCLOOCTENE can be synthesized through several methods:

Scientific Research Applications

Mechanism of Action

The mechanism of action of CYCLOOCTENE in various reactions involves several steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Cyclooctene is compared below with three structurally related compounds: cyclooctatetraene (COT), tribenzo[a,c,g]this compound, and 1,4:7,10-Dimethanodibenzo[a,e]this compound (Dechlorane Plus).

Table 1: Structural Comparison

Compound Ring Size Double Bonds Substituents Aromaticity
This compound 8 1 None Non-aromatic
Cyclooctatetraene (COT) 8 4 (conjugated) None Antiaromatic
Tribenzo[a,c,g]this compound 8 1 Three fused benzene rings Non-aromatic (aromatic substituents)
Dechlorane Plus 8 0 Chlorinated dibenzo groups Non-aromatic
  • Cyclooctatetraene (COT) : Unlike this compound, COT (CAS 629-20-9) has four conjugated double bonds, making it antiaromatic and highly reactive. This electronic structure limits its stability and requires careful handling .
  • Benzo-Annelated Derivatives : Tribenzo[a,c,g]this compound (29) and Dechlorane Plus feature fused benzene or chlorinated dibenzo groups. These substituents enhance stability and alter electronic properties, making them suitable for specialized applications (e.g., flame retardants) .

Reactivity in Catalytic and Oxidation Reactions

Table 2: Reactivity Comparison

Compound Reaction Type Conditions Conversion/Selectivity Key Findings
This compound Epoxidation O₂, isobutyraldehyde, RT, 5h 55% conversion (Mn-composite) Mn-composite shows highest activity due to Mn(III) redox ability
This compound Chlorohydrin formation HCl/H₂O₂/TFE, RT High conversion TFE avoids heating; UHP requires 85°C
COT N/A N/A N/A Used in organic electronics and ligands
Dechlorane Plus Degradation Environmental exposure Persistent Resists biodegradation; bioaccumulative
  • This compound: Exhibits high selectivity in epoxidation (>99%) due to its single, less-strained double bond. Catalytic activity depends on the acid/base ratio of nanocomposites, with Mn-composite outperforming others (55% conversion vs. 4% for Cu-composite) .
  • COT: Reactivity driven by antiaromatic instability, often participating in Diels-Alder reactions or serving as a ligand in organometallics. No direct catalytic data is available in the evidence.
  • Dechlorane Plus : Chlorination reduces reactivity, making it resistant to environmental degradation .

Table 3: Application Comparison

Compound Key Applications Industrial Relevance
This compound Polymer precursors, catalytic substrates High demand in specialty chemicals
COT Organic electronics, ligands Niche use in advanced materials
Tribenzo derivatives Historical academic interest Limited modern applications
Dechlorane Plus Flame retardants Regulated due to persistence
  • This compound : Widely used in oxidation studies and polymer synthesis.
  • COT : Valued in materials science for its electronic properties.
  • Dechlorane Plus : Industrial flame retardant with significant environmental concerns .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of cyclooctene, and how do they influence experimental design in organic synthesis?

  • Methodological Answer : this compound’s properties, such as its strained ring structure, boiling point (~146°C), and solubility in non-polar solvents, dictate reaction setups. For instance, its low polarity requires anhydrous conditions when using organometallic catalysts. Handling precautions (e.g., inert atmosphere for air-sensitive reactions) are critical due to its reactivity in ring-opening metathesis polymerization (ROMP). Experimental protocols should prioritize purity verification via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionRelevance to Experimentation
Boiling Point~146°CDictates distillation conditions
SolubilityHigh in hexane, tolueneSolvent selection for reactions
Ring StrainHigh (8-membered ring)Drives ROMP reactivity

Q. What are the common synthetic routes for this compound, and how do reaction conditions affect yield and stereochemical outcomes?

  • Methodological Answer : this compound is typically synthesized via cyclization of 1,5-dienes or dehydrohalogenation of halogenated precursors. For example, nickel-catalyzed cyclization of 1,5-cyclooctadiene yields cis-cyclooctene, while photochemical methods can produce trans isomers. Key variables include catalyst choice (e.g., Grubbs catalyst for ROMP) and temperature control to avoid side reactions like dimerization. Yield optimization often requires iterative testing of catalyst loading (e.g., 0.5–5 mol%) and solvent polarity .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) resolve contradictions in reported reaction pathways for this compound’s ROMP?

  • Methodological Answer : Discrepancies in ROMP mechanisms (e.g., initiation vs. propagation rate differences) can be addressed using DFT to model transition states. For example, comparing Gibbs free energy barriers for metallacycle formation across catalysts (e.g., Grubbs vs. Schrock) identifies rate-limiting steps. Basis sets (e.g., B3LYP/6-31G*) and solvent-effect simulations (e.g., COSMO model) improve accuracy. Validation requires correlating computational data with experimental kinetics (e.g., Arrhenius plots) .

Table 2: DFT Parameters for ROMP Pathway Analysis

ParameterExample Value/SettingImpact on Results
Basis SetB3LYP/6-31G*Balances accuracy and computation time
Solvent ModelCOSMO (ε = 2.3 for toluene)Accounts for solvation effects
Catalyst StructureGrubbs Generation IIModels steric and electronic effects

Q. How should researchers address conflicting data on catalytic efficiency in this compound polymerization?

  • Methodological Answer : Contradictory reports (e.g., variable turnover numbers for molybdenum vs. ruthenium catalysts) necessitate systematic variable isolation. Control experiments should standardize substrate purity (via GC-MS), solvent degassing, and catalyst activation. Meta-analysis of existing studies can identify confounding factors (e.g., moisture sensitivity in Schrock catalysts). Reproducibility requires detailed reporting of experimental conditions, as outlined in the Beilstein Journal of Organic Chemistry guidelines .

Q. What strategies are effective for stereochemical control in this compound-derived polymers?

  • Methodological Answer : Stereoselectivity in ROMP can be achieved through catalyst design and monomer functionalization. For example, chiral N-heterocyclic carbene (NHC) ligands induce enantioselectivity, while endo/exo monomer coordination influences polymer tacticity. Advanced characterization techniques, such as circular dichroism (CD) spectroscopy or X-ray crystallography of model complexes, validate stereochemical outcomes. Comparative studies using deuterated monomers can elucidate mechanistic pathways .

Q. Methodological Frameworks for this compound Research

  • PICOT Adaptation for Chemistry :

    • Population : this compound or derivatives.
    • Intervention : Reaction conditions (e.g., catalyst, solvent).
    • Comparison : Alternative synthetic routes or catalysts.
    • Outcome : Yield, selectivity, polymer properties.
    • Time : Reaction duration or polymerization kinetics.
      This framework ensures focused, hypothesis-driven research design .
  • Ethical and Reproducibility Considerations :

    • Report detailed experimental protocols (e.g., catalyst activation steps, purification methods) to enable replication.
    • Address safety protocols for handling reactive intermediates (e.g., transition metal catalysts) .

Properties

IUPAC Name

cyclooctene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYYVOIYTNXXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061310
Record name Cyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-88-4
Record name Cyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Procedure for the fluorination of alcohols in various solvents (examples 62-67): To a mixture of the diethylaminodifluorosulfinium tetrafluoroborate (344 mg, 1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in the solvent (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 24 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using pentane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Procedure for the fluorination of alcohols (examples 74-84): To a suspension of the disubstituted aminodifluorosulfinium salt (1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in dichloromethane (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 19 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
salt
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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